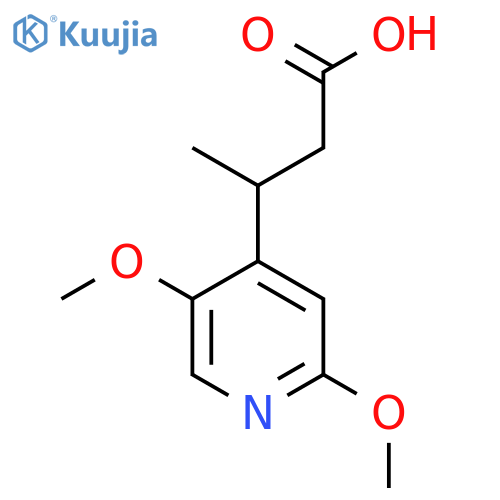

Cas no 2228408-13-5 (3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

2228408-13-5 structure

商品名:3-(2,5-dimethoxypyridin-4-yl)butanoic acid

3-(2,5-dimethoxypyridin-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dimethoxypyridin-4-yl)butanoic acid

- EN300-1729377

- 2228408-13-5

-

- インチ: 1S/C11H15NO4/c1-7(4-11(13)14)8-5-10(16-3)12-6-9(8)15-2/h5-7H,4H2,1-3H3,(H,13,14)

- InChIKey: IKOCXEIRVVKBRL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CN=C(C=C1C(C)CC(=O)O)OC

計算された属性

- せいみつぶんしりょう: 225.10010796g/mol

- どういたいしつりょう: 225.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-(2,5-dimethoxypyridin-4-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729377-1.0g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1729377-0.5g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 0.5g |

$1180.0 | 2023-09-20 | ||

| Enamine | EN300-1729377-2.5g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 2.5g |

$2408.0 | 2023-09-20 | ||

| Enamine | EN300-1729377-5g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 5g |

$3562.0 | 2023-09-20 | ||

| Enamine | EN300-1729377-0.1g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 0.1g |

$1081.0 | 2023-09-20 | ||

| Enamine | EN300-1729377-10.0g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1729377-5.0g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1729377-0.25g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 0.25g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1729377-1g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 1g |

$1229.0 | 2023-09-20 | ||

| Enamine | EN300-1729377-0.05g |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid |

2228408-13-5 | 0.05g |

$1032.0 | 2023-09-20 |

3-(2,5-dimethoxypyridin-4-yl)butanoic acid 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

2228408-13-5 (3-(2,5-dimethoxypyridin-4-yl)butanoic acid) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量